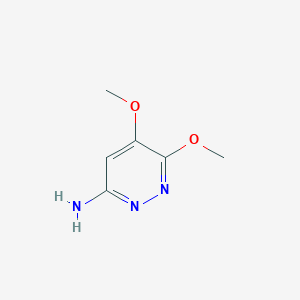

5,6-Dimethoxypyridazin-3-amine

Description

5,6-Dimethoxypyridazin-3-amine is a heterocyclic aromatic compound featuring a pyridazine core substituted with two methoxy groups at positions 5 and 6 and an amine group at position 2. This article compares its physicochemical and biological properties with similar compounds, focusing on substituent effects.

Properties

IUPAC Name |

5,6-dimethoxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNANHICRAXQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743599 | |

| Record name | 5,6-Dimethoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89465-09-8 | |

| Record name | 5,6-Dimethoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypyridazin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and hydrazine hydrate.

Cyclization Reaction: The key step involves the cyclization of 3,4-dimethoxyaniline with hydrazine hydrate under acidic conditions to form the pyridazine ring.

Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position of the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound, such as 5,6-dimethoxypyridazine.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethoxypyridazin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypyridazin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences between 5,6-Dimethoxypyridazin-3-amine and its analogs:

Key Research Findings

Substituent Effects on Bioactivity

Biological Activity

5,6-Dimethoxypyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyridazine class of compounds, characterized by a six-membered ring containing two nitrogen atoms. The presence of methoxy groups at the 5 and 6 positions enhances its solubility and may influence its biological activity.

The biological activity of this compound has been primarily studied in relation to its anticancer properties. Research indicates that it may exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human lung cancer (A549) and chronic myeloid leukemia (K562) cell lines with IC50 values indicating potent activity.

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. This process involves the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to programmed cell death.

- Cell Cycle Arrest : Treatment with this compound has resulted in cell cycle arrest at the G0/G1 phase, which is crucial for preventing the proliferation of cancer cells.

Case Studies

-

Antitumor Activity in Cell Lines : A study evaluated the effects of this compound on K562 cells. The results indicated that treatment with varying concentrations led to increased apoptosis rates (9.64% at 10 µM to 37.72% at 14 µM) and significant alterations in cell cycle distribution (Table 1).

Concentration (µM) Total Apoptosis Rate (%) G0/G1 Phase (%) 10 9.64 31.8 12 16.59 36.4 14 37.72 41.1 - Selectivity and Safety Profile : In comparison to traditional chemotherapeutics like 5-Fluorouracil (5-Fu), this compound displayed a higher selectivity index (SI = 6.45) indicating lower toxicity towards normal cells (HEK-293) compared to cancer cells.

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies suggest that compounds similar to or derived from this compound may enhance therapeutic outcomes when combined with other treatments such as chemotherapy or targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.